molecular formula C16H21N3O4S B193849 4',5'-Dihydrocefradine CAS No. 37051-00-6

4',5'-Dihydrocefradine

Cat. No.: B193849
CAS No.: 37051-00-6
M. Wt: 351.4 g/mol
InChI Key: BNLDYUJJDMUOPZ-UEKVPHQBSA-N
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Description

4’,5’-Dihydrocefradine is a derivative of cefradine, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are structurally and functionally related to penicillins. 4’,5’-Dihydrocefradine is an impurity found in the synthesis of cefradine and is characterized by its unique chemical structure, which includes a dihydro modification at the 4’ and 5’ positions .

Mechanism of Action

Target of Action

4’,5’-Dihydrocefradine, also known as (6R,7R)-7-[[2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of Cephradine . Cephradine is a first-generation cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

4’,5’-Dihydrocefradine, like other cephalosporins, is a beta-lactam antibiotic . It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference weakens the cell wall, leading to cell lysis and death .

Biochemical Pathways

The action of 4’,5’-Dihydrocefradine primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan chains, it disrupts the integrity of the cell wall, leading to bacterial cell lysis . The downstream effects include the death of susceptible bacteria, contributing to the resolution of bacterial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4’,5’-Dihydrocefradine are similar to those of Cephradine . Cephradine is well absorbed, with less than 10% protein binding . The elimination half-life is approximately 0.9 hours . These properties impact the bioavailability of the drug, determining its effective concentration at the site of action .

Result of Action

The molecular effect of 4’,5’-Dihydrocefradine is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of 4’,5’-Dihydrocefradine can be influenced by various environmental factors. While specific studies on 4’,5’-Dihydrocefradine are limited, research on similar antibiotics suggests that factors such as pH, temperature, and the presence of other substances can affect antibiotic activity . Furthermore, the presence of resistant bacteria can also influence the efficacy of the antibiotic . More research is needed to fully understand the environmental influences on 4’,5’-Dihydrocefradine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dihydrocefradine typically involves the reduction of cefradine. One common method is the Birch reduction, which uses sodium or lithium in liquid ammonia to reduce the aromatic ring of cefradine, resulting in the formation of 4’,5’-Dihydrocefradine .

Industrial Production Methods: Industrial production of 4’,5’-Dihydrocefradine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’,5’-Dihydrocefradine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cefradine, while substitution can produce various derivatives with modified functional groups .

Scientific Research Applications

4’,5’-Dihydrocefradine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4’,5’-Dihydrocefradine is unique due to its dihydro modification, which can affect its chemical properties and biological activity. This modification distinguishes it from other cephalosporins and makes it a valuable compound for studying the effects of structural changes on antibiotic activity .

Properties

CAS No.

37051-00-6

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

InChI Key

BNLDYUJJDMUOPZ-UEKVPHQBSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCCCC3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

[6R-[6α,7β(R*)]​]-7-[(Amino-1-cyclohexen-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-tazabicyclo[4.2.0]​oct-2-ene-2-carboxylic Acid;  3-Deacetoxy-7-(α-​amino-1-cyclohexenylacetamido)cephalosporanic Acid;  7-​[α-​Amino(D-​1’-​cyclohexenyl)acetamido]-​3-deacet

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5'-Dihydrocefradine
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4',5'-Dihydrocefradine
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4',5'-Dihydrocefradine
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4',5'-Dihydrocefradine
Reactant of Route 5
4',5'-Dihydrocefradine
Reactant of Route 6
4',5'-Dihydrocefradine

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